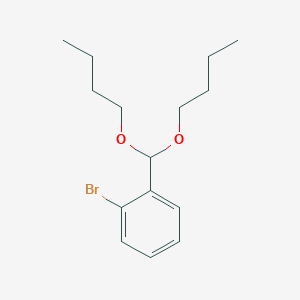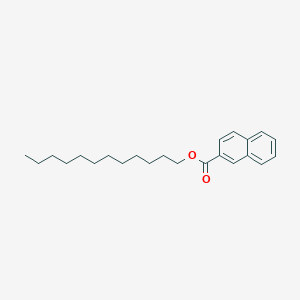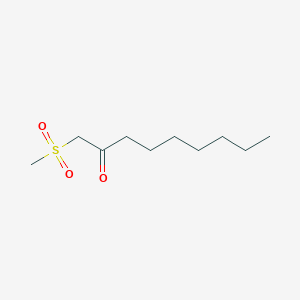![molecular formula C10H9Cl2F3S2 B14317507 {[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene CAS No. 112629-55-7](/img/structure/B14317507.png)
{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is a chemical compound with the molecular formula C₁₀H₉Cl₂F₃S₂ and a molecular weight of 321.215 g/mol . This compound is characterized by the presence of a benzene ring substituted with a disulfanyl group, which is further connected to a 2,3-dichloro-1,1,1-trifluoropropan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene typically involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with a disulfanyl compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The reaction can be represented as follows:
C6H5CH2SH+Cl2C3H2F3CH2SH→C6H5CH2S-SCH2C3H2Cl2F3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: Halogen atoms in the 2,3-dichloro-1,1,1-trifluoropropan-2-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene involves its interaction with specific molecular targets and pathways. The disulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with cellular membranes due to its lipophilic nature, affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)thio]methyl}benzene: Similar structure but with a thioether linkage instead of a disulfanyl group.
{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)oxy]methyl}benzene: Contains an ether linkage instead of a disulfanyl group.
Uniqueness
The presence of the disulfanyl group in {[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene imparts unique chemical reactivity and potential biological activity compared to its thioether and ether analogs. This makes it a valuable compound for exploring new chemical reactions and biological interactions.
Propiedades
Número CAS |
112629-55-7 |
|---|---|
Fórmula molecular |
C10H9Cl2F3S2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
[(2,3-dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methylbenzene |
InChI |
InChI=1S/C10H9Cl2F3S2/c11-7-9(12,10(13,14)15)17-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
AOPGAZIWPGJZNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSSC(CCl)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
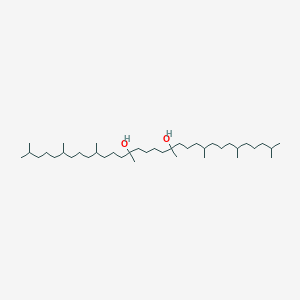
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
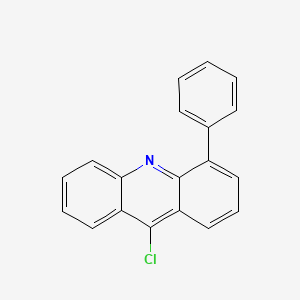
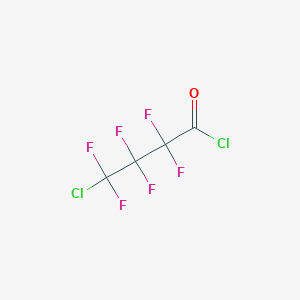

![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
